![molecular formula C7H5N3O2S B1281019 7-氨基噻吩并[2,3-b]吡嗪-6-羧酸 CAS No. 56881-31-3](/img/structure/B1281019.png)

7-氨基噻吩并[2,3-b]吡嗪-6-羧酸

描述

The compound 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid is a chemical of interest due to its potential applications in medicinal chemistry. It serves as a core structure for the synthesis of various derivatives with potential antitumor activity. The derivatives of this compound have been synthesized and evaluated for their effects on human tumor cells, showing promising results in terms of growth inhibition and cell cycle analysis without significant toxicity to non-tumor cells .

Synthesis Analysis

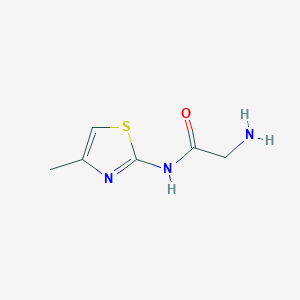

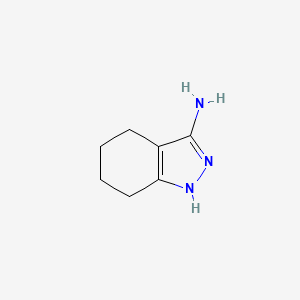

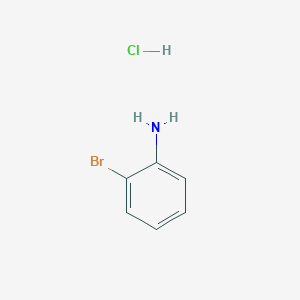

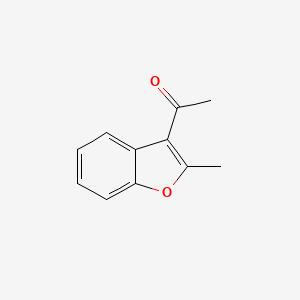

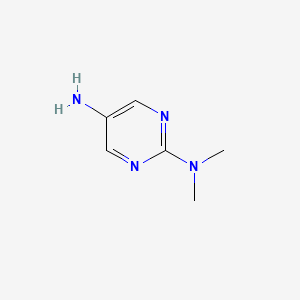

The synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, which are derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, has been achieved through Pd-catalyzed C–N Buchwald–Hartwig cross-coupling reactions. These reactions have been performed with either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate and (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate and (hetero)arylamines, yielding good to excellent results. The yields ranged from 50% to quantitative, depending on the electronic character of the substrates and the reaction conditions, including the choice of ligands and solvents . Another synthesis approach for a related compound, methyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate, involves a regioselective synthesis starting from 1,1-diethoxyacetophenone and 2,3-diamino-3-phenylthioacrylonitrile .

Molecular Structure Analysis

The molecular structure of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives is characterized by the presence of a thieno[2,3-b]pyrazine core, which is functionalized with various (hetero)arylamino groups. These modifications are crucial for the biological activity of the compounds. The regioselectivity of the synthesis process ensures that the functional groups are positioned in a way that maximizes the potential interaction with biological targets .

Chemical Reactions Analysis

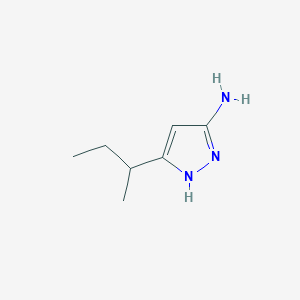

The chemical reactions involved in the synthesis of derivatives of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid are primarily focused on the formation of C–N bonds through Buchwald–Hartwig cross-coupling. This method is widely used in the pharmaceutical industry for the construction of complex molecules due to its efficiency and the ability to form bonds between a wide range of nitrogen and carbon partners . Although not directly related to 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid, the synthesis of 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones from 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides demonstrates the versatility of pyrazine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid derivatives are influenced by the nature of the substituents attached to the core structure. These properties are critical in determining the solubility, stability, and overall reactivity of the compounds. The antitumor activity of these derivatives is a key property, with some compounds exhibiting selective inhibition of tumor cell lines such as gastric adenocarcinoma and colorectal adenocarcinoma. The selectivity and potency of these compounds are likely related to their ability to interact with specific cellular targets, which is influenced by their molecular structure .

科学研究应用

合成和化学性质

- 区域选择性合成:通过区域选择性合成方法,实现了衍生物甲基 7-氨基-3-苯基噻吩并[2,3-b]吡嗪-6-羧酸的实用合成,突出了该化合物在化学合成中的多功能性和反应性 (Zhang, Haight, Ford, & Parekh, 2001)。

- 新型合成技术:开发了甲基 7-[(杂)芳基氨基]噻吩并[2,3-b]吡嗪-6-羧酸盐的新型合成方法,证明了该化合物构建多种化学结构的潜力 (Rodrigues, Calhelha, Nogueira, Ferreira, Barros, & Queiroz, 2021)。

材料科学中的潜在应用

- 聚酯纤维染料:与 7-氨基噻吩并[2,3-b]吡嗪-6-羧酸在结构上相似的吡唑并[3,4-b]吡嗪衍生物被用作聚酯纤维的分散染料,表明在纺织工业中具有潜在应用 (Rangnekar & Dhamnaskar, 1990)。

生物化学和分子生物学中的应用

- 与钌(II)络合:该化合物与钌(II)等金属形成配合物的能力表明其在配位化学和生物无机应用中的潜在用途 (Fernández-Mato, Quintela, Peinador, & Platas‐Iglesias, 2011)。

- 超分子合成子研究:研究了其结构类似物在超分子合成子中的作用,提供了晶体工程策略的见解 (Vishweshwar, Nangia, & Lynch, 2002)。

安全和危害

The safety information for “7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302) or causes skin irritation (H315). Precautionary measures should be taken when handling this compound .

属性

IUPAC Name |

7-aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2S/c8-3-4-6(10-2-1-9-4)13-5(3)7(11)12/h1-2H,8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUCBOIXAMPUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=N1)C(=C(S2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481284 | |

| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

CAS RN |

56881-31-3 | |

| Record name | 7-Aminothieno[2,3-b]pyrazine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

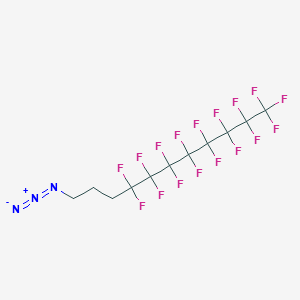

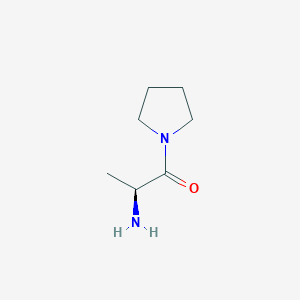

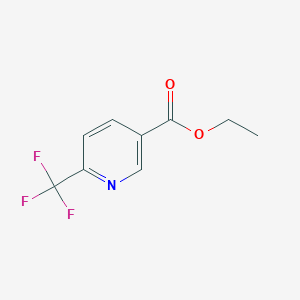

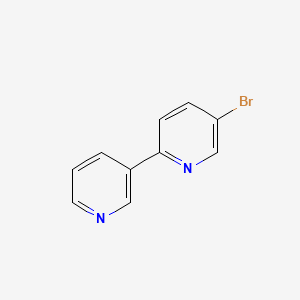

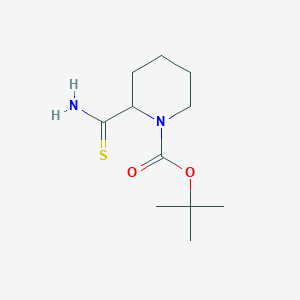

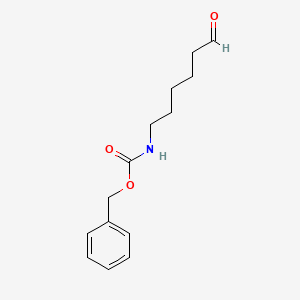

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。